4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound has been the subject of various studies due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates has been achieved and characterized by various spectroscopic methods. The synthesis involves the use of NMR, IR, and elemental analyses to confirm the structure of the synthesized compounds . Another study has reported the synthesis of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which showed potential antimicrobial activity, especially against Gram-positive bacteria .
Molecular Structure Analysis
A detailed structural analysis of 4-methylthiadiazole-5-carboxylic acid has been performed using density functional theory (DFT) with different functionals. The study investigated the stability of conformers and their dimeric forms, vibrational analysis through FT-IR and FT-Raman spectra, and NBO analysis to estimate hydrogen bond strength and charge transfer .
Chemical Reactions Analysis
The reactivity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives has been explored in various studies. One study focused on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with different bases, leading to various products depending on the reaction conditions . Another study synthesized S-derivatives of a related compound, 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, and predicted their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have been extensively studied. The liquid crystalline behaviors of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety were investigated, revealing that the length of the alkoxy chain significantly affects these properties . Additionally, the synthesis of 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives provided insights into the properties of related compounds .
Scientific Research Applications
Antimicrobial Activity
A study by Paruch et al. (2021) synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity, particularly against Gram-positive bacteria. One compound, featuring a 5-nitro-2-furoyl moiety, displayed high bioactivity, indicating potential in developing antimicrobial agents (Paruch et al., 2021).
Structural and Spectroscopic Analysis
Singh et al. (2019) conducted a detailed study on the structural, electronic, and spectroscopic characteristics of 4-methylthiadiazole-5-carboxylic acid. The study, using density functional theory, explored molecular properties, vibrational analysis, and solvent effects, providing insight into the electronic structure and interactions of this compound (Singh et al., 2019).
Reactions and Compound Synthesis
Research by Remizov et al. (2019) studied the reactions of ethyl ester derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid with various bases. This study sheds light on the chemical behavior and potential applications of thiadiazole derivatives in synthetic chemistry (Remizov et al., 2019).
Fungicidal Activity
Wang et al. (2010) synthesized organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and evaluated their fungicidal activity. These compounds exhibited significant growth inhibition against various fungi, suggesting their potential as fungicides (Wang et al., 2010).
properties
IUPAC Name |
4-methylthiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQOYLPBUYHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362538 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |
CAS RN |
18212-21-0 | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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